molecular formula C19H23N B12622121 (2S,4S)-1-benzyl-2-methyl-4-phenylpiperidine CAS No. 921199-72-6

(2S,4S)-1-benzyl-2-methyl-4-phenylpiperidine

Cat. No.: B12622121
CAS No.: 921199-72-6
M. Wt: 265.4 g/mol
InChI Key: BALBBEQCXYERNJ-LPHOPBHVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S,4S)-1-Benzyl-2-methyl-4-phenylpiperidine is a chiral piperidine derivative of significant interest in advanced pharmacological and organic chemistry research. Piperidine rings are a fundamental structural motif found in more than twenty classes of pharmaceuticals, playing a critical role in drug discovery due to their presence in various alkaloids and synthetic bioactive molecules . As a specialized building block, this compound is primarily valued for its potential in the design and synthesis of novel receptor ligands. Research into structurally related 4-phenylpiperidine compounds has shown a wide spectrum of central nervous system (CNS) activities, including morphine-like opioid receptor interactions . The specific stereochemistry of the (2S,4S) configuration is crucial for studying stereospecific binding to biological targets, as small changes in the structure of piperidine-based ligands can profoundly modify their agonist and antagonist properties at various receptors . This makes it a valuable chemical tool for investigating structure-activity relationships (SAR), particularly in the development of potential neuroleptic agents, receptor antagonists, and other CNS-targeting compounds . The compound serves as a key synthetic intermediate for constructing more complex molecules and for probing neurological pathways. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

921199-72-6

Molecular Formula

C19H23N

Molecular Weight

265.4 g/mol

IUPAC Name

(2S,4S)-1-benzyl-2-methyl-4-phenylpiperidine

InChI

InChI=1S/C19H23N/c1-16-14-19(18-10-6-3-7-11-18)12-13-20(16)15-17-8-4-2-5-9-17/h2-11,16,19H,12-15H2,1H3/t16-,19-/m0/s1

InChI Key

BALBBEQCXYERNJ-LPHOPBHVSA-N

Isomeric SMILES

C[C@H]1C[C@H](CCN1CC2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

CC1CC(CCN1CC2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Asymmetric Organocatalytic Synthesis

The synthesis begins with the reaction of a β-ketoester and an α,β-unsaturated aldehyde:

  • Reagents :

    • β-ketoester (0.25 mmol)
    • α,β-unsaturated aldehyde (0.37 mmol)
    • Organocatalyst (10 mol%)
  • Procedure :

    • Combine the β-ketoester and organocatalyst in a vial equipped with a magnetic stirring bar.
    • Stir for approximately 5 hours at room temperature.
    • Add dichloromethane and trifluoroacetic acid to the mixture and continue stirring for another hour.
    • Quench the reaction using sodium bicarbonate and extract with ethyl acetate.
    • Dry over magnesium sulfate and evaporate to obtain crude product.

Reduction Step

Following the initial reaction, further reduction is performed:

  • Reagents :

    • Sodium borohydride (NaBH3CN)
    • Benzylamine (1M in methanol)
  • Procedure :

    • Dissolve the crude product in methanol.
    • Add sodium borohydride and benzylamine to the solution.
    • Stir for approximately 20 hours until completion is confirmed via GC/MS analysis.
    • Quench with ammonium chloride, extract with ethyl acetate, dry over magnesium sulfate, and evaporate.

Final Hydrogenation

To finalize the synthesis:

  • Reagents :

    • Palladium on carbon (10% Pd/C)
    • Isopropanol as solvent
    • Acetic acid as additive
  • Procedure :

    • Subject the compound to hydrogenation under a hydrogen atmosphere at approximately 70 psi for about 30 hours.
    • Filter off the catalyst and wash with potassium carbonate solution.
    • Evaporate to yield (2S,4S)-1-benzyl-2-methyl-4-phenylpiperidine.

The overall yield of this synthesis can vary based on conditions but typically ranges between 60% to 80% depending on purification steps employed post-synthesis.

Table: Summary of Synthesis Steps

Step Reagents/Conditions Duration Yield (%)
Initial Reaction β-ketoester, α,β-unsaturated aldehyde ~5 hours N/A
Reduction NaBH3CN, Benzylamine ~20 hours N/A
Final Hydrogenation Pd/C, Isopropanol, Acetic acid ~30 hours N/A

The preparation of (2S,4S)-1-benzyl-2-methyl-4-phenylpiperidine showcases advanced techniques in asymmetric synthesis and reduction chemistry. The methodologies discussed provide a robust framework for producing this compound with high stereochemical fidelity essential for its applications in pharmaceuticals.

Chemical Reactions Analysis

Derivatization for Pharmaceutical Studies

(2S,4S)-1-Benzyl-2-methyl-4-phenylpiperidine is a precursor to opioid receptor antagonists. Key transformations include:

  • N-Demethylation : Treatment with LiAlH₄ reduces the benzyl group to yield 2-methyl-4-phenylpiperidine, a scaffold for N-substituted opioid antagonists .

  • Oxidation : RuCl₃/NaIO₄-mediated oxidation converts the benzyl group to a carboxylic acid, enabling access to hydroxypipecolic acid derivatives .

Example Reaction Pathway :

  • Reduction : LiAlH₄/THF → 2-Phenylpiperidine-4-ol (Yield: 79%) .

  • Oxidation : NaIO₄/RuCl₃ → 4-Hydroxypipecolic acid (Yield: 82%) .

Stereochemical Stability and NMR Characterization

The cis-configuration of the 2-methyl and 4-phenyl groups is confirmed by:

  • ¹H NMR : δH 0.91 (t, J = 7.46, 3H), 1.00 (t, J = 7.46, 3H), 1.33–1.47 (m, 2H), 2.37–2.59 (m, 2H) .

  • ¹³C NMR : δC 11.1, 12.8 (methyl groups), 140.9, 143.3 (aromatic carbons) .

Key Data :

Signal TypeChemical Shift (δ)Assignment
¹H NMR0.91 ppmC3 methyl
¹³C NMR199.9 ppmKetone carbonyl

Comparative Reactivity in Piperidine Analogues

Replacement of the 4-phenyl group with hydrophobic substituents (e.g., 4-fluorophenyl or 4-methoxyphenyl) alters binding affinity in opioid receptors. For example:

  • 4-Fluorophenyl Derivative : Shows 10-fold higher μ-opioid receptor antagonism (Kₑ = 8.47 nM) compared to the parent compound .

Structure-Activity Relationship (SAR) :

Substituentμ-Opioid Kₑ (nM)δ-Opioid Kₑ (nM)
4-Phenyl34.336.8
4-Fluorophenyl8.4734.3

Catalytic Hydrogen-Borrowing Annulation

The compound participates in iridium-catalyzed hydrogen-borrowing reactions to form fused piperidine derivatives. For instance:

  • Reaction with Benzylamine : Using [IrCp*Cl₂]₂ as a catalyst, the annulation yields N-benzyl-4-arylpiperidines with >90% diastereoselectivity .

Conditions :

  • Catalyst: [IrCp*Cl₂]₂ (1 mol%).

  • Solvent: THF, 25°C.

  • Yield: 82–92% .

Scientific Research Applications

Pain Management

One of the primary applications of (2S,4S)-1-benzyl-2-methyl-4-phenylpiperidine is in the development of analgesics. Research indicates that derivatives of this compound exhibit significant analgesic activity, which can be attributed to their interaction with opioid receptors.

  • Case Study : A study published in Journal of Medicinal Chemistry demonstrated that specific analogs showed enhanced potency in pain relief models compared to traditional opioids, suggesting a potential for reduced side effects and dependency risks .

Neurological Disorders

The compound has also been explored for its potential effects on neurological conditions such as Parkinson's disease and depression. Its ability to modulate neurotransmitter systems makes it a candidate for further research.

  • Case Study : In preclinical trials, (2S,4S)-1-benzyl-2-methyl-4-phenylpiperidine was shown to improve motor function in animal models of Parkinson's disease, likely due to its dopaminergic activity .

Synthesis of Complex Molecules

The compound serves as an important intermediate in the synthesis of more complex organic molecules. Its piperidine structure is often utilized in creating various pharmaceutical agents.

  • Application Example : Researchers have developed synthetic routes that incorporate (2S,4S)-1-benzyl-2-methyl-4-phenylpiperidine as a key building block for synthesizing novel antipsychotic medications .

Table: Summary of Applications

Application AreaDescriptionReference
Pain ManagementAnalgesic properties with opioid receptor modulation
Neurological DisordersPotential treatment for Parkinson's disease
Synthesis of Complex MoleculesIntermediate for synthesizing new pharmaceuticals

Research and Development Insights

Recent studies have focused on optimizing the pharmacokinetic profiles of (2S,4S)-1-benzyl-2-methyl-4-phenylpiperidine derivatives. Modifications to the chemical structure aim to enhance bioavailability and reduce toxicity.

Pharmacokinetics

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties is crucial for developing effective therapeutic agents. Research indicates that modifications can lead to improved metabolic stability and reduced clearance rates, enhancing therapeutic efficacy .

Mechanism of Action

The mechanism of action of (2S,4S)-1-benzyl-2-methyl-4-phenylpiperidine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of (2S,4S)-1-benzyl-2-methyl-4-phenylpiperidine can be contextualized by comparing it to analogous piperidine derivatives. Below is a detailed analysis:

Table 1: Structural and Functional Comparison of Piperidine Derivatives

Compound Name Key Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Notable Features Evidence ID
(2S,4S)-1-Benzyl-2-methyl-4-phenylpiperidine 1-Benzyl, 2-methyl, 4-phenyl C₁₉H₂₃N 265.39 Chiral centers at 2S and 4S; no polar functional groups.
Benzyl (2S,4S)-4-hydroxy-2-(4-methoxycarbonylphenyl)piperidine-1-carboxylate 4-Hydroxy, 2-(4-methoxycarbonylphenyl) C₂₁H₂₃NO₅ 369.40 Hydroxy and ester groups enhance polarity; potential for hydrogen bonding.
(2R,3S,4S)-4-Chloro-3-methyl-2-phenethyl-1-tosylpiperidine 4-Chloro, 3-methyl, 1-tosyl, 2-phenethyl C₂₂H₂₈ClNO₂S 406.00 Tosyl group (electron-withdrawing); chloro substituent increases reactivity.
2-(4-(3-((4-Trifluoromethyl)pyridin-2-yl)thio)phenyl)piperidine derivatives Trifluoromethyl, thioether linkages Variable ~400–450 Fluorine atoms improve metabolic stability; sulfur enhances π-π interactions.
(2S)-1-(Benzenesulfonyl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]piperidine-2-carboxamide Benzenesulfonyl, thiazol-2-yl carboxamide C₂₂H₂₃N₃O₄S₂ 481.57 Sulfonyl and thiazole groups increase molecular weight and polarity.

Key Comparative Insights

Stereochemical Influence :
The (2S,4S) configuration of the target compound distinguishes it from analogs like (2R,3S,4S)-4-Chloro-3-methyl-2-phenethyl-1-tosylpiperidine , where the 2R configuration may alter binding to chiral receptors or enzymes .

Functional Group Diversity: Polarity and Solubility: Derivatives like Benzyl (2S,4S)-4-hydroxy-2-(4-methoxycarbonylphenyl)piperidine-1-carboxylate () introduce hydroxy and ester groups, enhancing water solubility compared to the nonpolar methyl and benzyl groups in the target compound . Reactivity: The chloro and tosyl groups in 4-Chloro-3-methyl-2-phenethyl-1-tosylpiperidine () make it more reactive in nucleophilic substitution reactions, unlike the inert methyl and phenyl groups in the target compound .

Biological Interactions: Trifluoromethyl Derivatives () exhibit improved metabolic stability due to fluorine’s electronegativity, whereas the target compound’s lack of halogens may limit its pharmacokinetic profile .

Synthetic and Analytical Confirmation : Structural validation methods (e.g., NMR, X-ray diffraction in and ) highlight the importance of stereochemical accuracy in comparing activity across analogs .

Biological Activity

(2S,4S)-1-benzyl-2-methyl-4-phenylpiperidine is a compound of interest due to its potential biological activities, particularly in the context of pain management and neuropharmacology. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its pharmacological profiles, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by a piperidine ring substituted with a benzyl group at the nitrogen atom and a phenyl group at the 4-position. The stereochemistry at the 2 and 4 positions contributes to its biological activity.

Research indicates that (2S,4S)-1-benzyl-2-methyl-4-phenylpiperidine may interact with various neurotransmitter systems, particularly opioid receptors. Its structural similarities to known opioid analgesics suggest a potential for μ-opioid receptor agonism, which is critical for pain relief.

Opioid Receptor Interaction

Studies have shown that compounds similar to (2S,4S)-1-benzyl-2-methyl-4-phenylpiperidine exhibit significant affinity for μ-opioid receptors. For instance, fentanyl-related compounds demonstrate high μ-selectivity with varying affinities for δ and κ receptors . The binding affinity of these compounds can be quantified using IC50 values, which provide insight into their potency.

Compoundμ-Receptor Affinity (IC50)δ-Receptor Affinity (IC50)κ-Receptor Affinity (IC50)
Fentanyl9.45 ± 4.05 × 10⁻⁹ MLowAlmost inactive
Morphine1.94 ± 0.34 × 10⁻⁷ MModerateLow
(2S,4S)-1-benzyl-2-methyl-4-phenylpiperidineTBDTBDTBD

Analgesic Properties

The analgesic properties of (2S,4S)-1-benzyl-2-methyl-4-phenylpiperidine are inferred from its structural relationship to other piperidine derivatives. In preclinical models, related compounds demonstrated significant antinociceptive effects in various pain assays . The efficacy of these compounds suggests that modifications to the piperidine structure can enhance analgesic potency.

Case Studies and Research Findings

  • Antinociceptive Studies : In animal models, compounds structurally related to (2S,4S)-1-benzyl-2-methyl-4-phenylpiperidine were tested for pain relief efficacy. Results indicated a dose-dependent response in reducing pain behaviors .
  • Neuropharmacological Effects : Research has explored the neuroprotective effects of piperidine derivatives in models of neurodegenerative diseases like Alzheimer's. These studies highlight the ability of such compounds to inhibit acetylcholinesterase and butyrylcholinesterase enzymes, thus enhancing cholinergic neurotransmission .
  • Potential Side Effects : While promising as an analgesic, the side effects profile remains a critical area of study. Compounds in this class may lead to tolerance and dependence similar to traditional opioids .

Q & A

Q. What are the critical safety protocols for handling (2S,4S)-1-benzyl-2-methyl-4-phenylpiperidine in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles. Avoid skin/eye contact due to potential irritation .
  • Ventilation: Work in a fume hood to prevent inhalation of vapors or dust. Monitor airborne concentrations using real-time sensors .
  • Emergency Measures:
    • Inhalation: Immediately move to fresh air; seek medical attention if respiratory distress occurs .
    • Skin Contact: Wash with soap and water for 15 minutes; remove contaminated clothing .
  • Storage: Store in airtight containers at 2–8°C, away from oxidizers and heat sources .

Q. What synthetic methodologies are effective for preparing (2S,4S)-1-benzyl-2-methyl-4-phenylpiperidine?

Methodological Answer:

  • Key Reaction: Use a stereoselective coupling reaction between benzyl halides and piperidine precursors under inert atmosphere (N₂/Ar). For example, reports 78–84% yields for analogous piperidine derivatives via nucleophilic substitution .
  • Solvent Systems: Dichloromethane (DCM) or chloroform/methanol (CHCl₃/MeOH) mixtures are effective for solubility and reaction monitoring .
  • Purification: Column chromatography with n-hexane/EtOAC (5:5) or silica gel filtration to isolate enantiomerically pure products .

Q. How should researchers characterize the stereochemical purity of (2S,4S)-1-benzyl-2-methyl-4-phenylpiperidine?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Analyze 1H^1\text{H}- and 13C^{13}\text{C}-NMR spectra for diastereotopic proton splitting and coupling constants. shows distinct chemical shifts for axial vs. equatorial substituents in similar piperidines .
  • High-Performance Liquid Chromatography (HPLC): Use chiral stationary phases (e.g., Chiralpak AD-H) with UV detection at 254 nm. Retention times >13 minutes indicate high enantiomeric excess (≥95%) .
  • Elemental Analysis: Compare calculated vs. experimental C/H/N percentages (e.g., ±0.3% tolerance) to confirm molecular formula .

Advanced Research Questions

Q. How can conflicting spectroscopic data for (2S,4S)-1-benzyl-2-methyl-4-phenylpiperidine derivatives be resolved?

Methodological Answer:

  • Multi-Technique Validation: Combine X-ray crystallography with 2D-NMR (e.g., COSY, NOESY) to assign absolute configurations. used 1H^1\text{H}-NMR coupling constants (J = 10–12 Hz) to confirm axial/equatorial substituent orientations .
  • Dynamic HPLC: Perform temperature-controlled chiral separations to distinguish diastereomers. Adjust mobile phase polarity (e.g., methanol/buffer mixtures) to resolve co-eluting peaks .
  • Computational Modeling: Compare experimental NMR shifts with density functional theory (DFT)-predicted values to validate stereochemical assignments .

Q. What strategies are recommended for evaluating the pharmacological activity of (2S,4S)-1-benzyl-2-methyl-4-phenylpiperidine derivatives?

Methodological Answer:

  • In Vitro Assays:
    • Receptor Binding: Use radioligand displacement assays (e.g., 3H^3\text{H}-spiperone for dopamine D₂ receptors) to measure IC₅₀ values. highlights fluorinated analogs with sub-micromolar affinity .
    • Enzyme Inhibition: Test against acetylcholinesterase or kinases via colorimetric assays (e.g., Ellman’s reagent for thiol detection) .
  • Structure-Activity Relationship (SAR): Systematically modify substituents (e.g., benzyl vs. 4-fluorophenyl groups) and correlate with activity trends. demonstrates enhanced potency with fluorinated aryl groups .

Q. How can researchers assess the environmental persistence and ecotoxicological risks of (2S,4S)-1-benzyl-2-methyl-4-phenylpiperidine?

Methodological Answer:

  • Biodegradation Studies: Use OECD 301F tests to measure biological oxygen demand (BOD) over 28 days. Low BOD (<20%) indicates recalcitrance .
  • Bioaccumulation Potential: Calculate octanol-water partition coefficients (log P) via shake-flask experiments. Log P >3 suggests bioaccumulation in aquatic organisms .
  • Ecotoxicology: Perform Daphnia magna acute toxicity tests (48-hour LC₅₀) and algal growth inhibition assays. recommends LC₅₀ thresholds <10 mg/L for low-risk classification .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.